4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,7-dimethoxy groups and a 2-(diethylamino)ethyl side chain. The acetyl group at the 4-position of the benzamide moiety and the hydrochloride salt enhance solubility and bioavailability. Structurally, it shares similarities with antiparasitic agents like nitazoxanide, which also contain a thiazole-linked benzamide scaffold .
Properties
IUPAC Name |
4-acetyl-N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S.ClH/c1-6-26(7-2)14-15-27(23(29)18-10-8-17(9-11-18)16(3)28)24-25-21-19(30-4)12-13-20(31-5)22(21)32-24;/h8-13H,6-7,14-15H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWRMIATSXPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral analogs like the 5-chloro-thiazole derivative in . The diethylaminoethyl group may further aid solubility via protonation .
- Enzyme Inhibition : Unlike nitazoxanide, which requires nitro-group reduction for activation, the target compound’s acetyl and methoxy groups likely act via direct inhibition, similar to the 5-chloro-2,4-difluoro analog .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Use polar aprotic solvents (e.g., DMF or dichloromethane) and controlled temperatures (40–60°C) to enhance reaction efficiency .
- Introduce catalysts like triethylamine for amidation steps to reduce side products .
- Monitor reaction progress via TLC or HPLC (C18 column, 1.0 mL/min flow rate) to isolate intermediates and final product .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%) .
- NMR : Employ 500 MHz H NMR in DMSO-d6 to confirm substituent integration (e.g., diethylaminoethyl protons at δ 2.5–3.0 ppm, acetyl group at δ 2.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~600–650 g/mol) .
Q. How does the hydrochloride salt form influence solubility for biological assays?
- Methodological Answer :
- The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) for in vitro studies .
- For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in saline to avoid precipitation .
Advanced Research Questions
Q. What strategies can elucidate the compound’s reaction mechanisms with biological targets?
- Methodological Answer :
- Use isotopic labeling (e.g., N or C) to track interactions with enzymes like PFOR, which is inhibited by analogous amides via hydrogen bonding (N–H⋯N interactions) .
- Perform molecular docking (AutoDock Vina) to model binding to thiazole-sensitive targets (e.g., bacterial nitroreductases) .
- Validate with surface plasmon resonance (SPR) to measure binding kinetics (K < 1 µM) .
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy?
- Methodological Answer :
- Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways .
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
- Example: If IC values vary (e.g., 0.5 µM in enzyme assays vs. 5 µM in cell assays), assess membrane permeability via PAMPA .
Q. What advanced techniques characterize the compound’s stability under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions to identify degradation products via LC-MS .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
